Fexofenadine hydrochloride

Receptor pharmacology Binding affinity H1 antagonist

Select fexofenadine hydrochloride for its zwitterionic structure, high P-gp affinity (Caco-2 efflux ratio 37), minimal CYP450 metabolism (<5%), and no brain penetration. Ideal negative control for hERG cardiac safety studies and probe substrate for P-gp modulation. BP 2025 impurity profile with defined impurity B limit ≤0.1% supports pharmaceutical QC applications. Ensure evidence-based procurement for reproducible preclinical results.

Molecular Formula C32H40ClNO4
Molecular Weight 538.1 g/mol
CAS No. 138452-21-8
Cat. No. B162134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFexofenadine hydrochloride
CAS138452-21-8
SynonymsAllegra
alpha-(4-(1-carboxy-1-methylethyl)phenyl)-4-hydroxydiphenylmethyl-1-piperidinebutanol
fexofenadine
fexofenadine hydrochloride
MDL 16,455A
MDL 16.455
MDL 16455
MDL-16455
Telfast
Molecular FormulaC32H40ClNO4
Molecular Weight538.1 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(CCC[NH+]2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.[Cl-]
InChIInChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H
InChIKeyRRJFVPUCXDGFJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility71.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Fexofenadine Hydrochloride (CAS 138452-21-8): A Non-Sedating H1 Antihistamine with Distinct Pharmacokinetic and Safety Differentiation for Scientific and Industrial Procurement


Fexofenadine hydrochloride (CAS 138452-21-8), the active metabolite of terfenadine, is a second-generation, peripherally selective histamine H1 receptor antagonist/inverse agonist that lacks sedative and anticholinergic effects at therapeutic doses [1]. It is characterized by minimal hepatic metabolism (<5% CYP3A4-mediated), predominant fecal/biliary excretion (~80%), and a terminal elimination half-life of approximately 11–15 hours, supporting once- or twice-daily dosing [2]. Notably, fexofenadine does not cross the blood-brain barrier to an appreciable extent and demonstrates a favorable cardiac safety profile, lacking significant blockade of the hERG potassium channel [3].

Why In-Class Substitution of Fexofenadine Hydrochloride (CAS 138452-21-8) with Other Second-Generation Antihistamines Is Not Interchangeable in Research and Formulation Settings


Despite sharing a common H1 receptor antagonist mechanism, second-generation antihistamines exhibit clinically and analytically significant divergences in receptor binding kinetics, metabolic pathways, transporter interactions, and central nervous system penetration that preclude simple substitution [1]. Fexofenadine is distinguished by its zwitterionic structure, high P-glycoprotein (P-gp) substrate affinity, minimal CYP450 metabolism, and near-complete exclusion from the central nervous system—properties that contrast sharply with the hepatic metabolism of loratadine, the renal clearance and moderate brain penetration of cetirizine, or the variable transporter interactions of desloratadine [2]. These physicochemical and pharmacokinetic distinctions necessitate compound-specific analytical method development, impurity profiling, and formulation strategies, underscoring the requirement for evidence-based procurement decisions guided by quantitative comparative data [3].

Quantitative Comparative Evidence: Fexofenadine Hydrochloride (CAS 138452-21-8) Differentiation Against Key Antihistamine Comparators


H1 Receptor Binding Affinity (Ki) of Fexofenadine Relative to Cetirizine, Levocetirizine, and Loratadine

In a direct comparative binding study using human recombinant histamine H1 receptors expressed in CHO cells, fexofenadine demonstrated a Ki value of 27 nM (pKi = 7.57), indicating potent and selective H1 receptor antagonism [1]. A separate cross-study comparison of H1 receptor selectivity reported fexofenadine Ki as 44.15 ± 6.08 nM, substantially lower (i.e., more potent binding) than cetirizine (Ki = 143.12 ± 16.35 nM) and levocetirizine (Ki = 246 ± 40.7 nM) [2]. This quantitative binding data provides a critical benchmark for in vitro assays and receptor occupancy studies requiring precise comparator reference values.

Receptor pharmacology Binding affinity H1 antagonist

Cardiac Safety: Lack of hERG K⁺ Channel Blockade by Fexofenadine Compared to Terfenadine and Astemizole

In vitro studies using cloned human cardiac potassium channels demonstrate that fexofenadine does not block the hERG (Kv11.1) channel, whereas its parent compound terfenadine and astemizole effectively block hERG K⁺ channels with nanomolar affinities (IC₅₀ = 330 nM and 480 nM, respectively) [1]. The guinea pig isolated heart model (in vitro) confirmed that only terfenadine, astemizole, and ebastine produced significant QT interval prolongation and arrhythmogenic effects, while fexofenadine, cetirizine, and loratadine were devoid of such adverse ECG effects [2]. This absence of hERG channel blockade is a critical differentiator for experimental designs involving cardiac safety endpoints or when co-administering with other QT-prolonging agents.

Cardiac safety hERG channel QT prolongation

P-Glycoprotein (P-gp) Substrate Profile: Efflux Ratio of Fexofenadine Compared to Loratadine, Cetirizine, and Desloratadine

In a systematic Caco-2 monolayer bidirectional transport study comparing 11 antihistamines, fexofenadine exhibited an efflux ratio of 37—the highest among all tested compounds—indicating robust P-gp-mediated active efflux [1]. By contrast, its precursor terfenadine had an efflux ratio of 2.5, cetirizine was 4, desloratadine was 7, and hydroxyzine was 14. Loratadine, notably, showed equivalent transport in both directions (efflux ratio ~1) with high passive permeability (24 × 10⁻⁶ cm/sec), whereas fexofenadine had negligible passive permeability (0.1 × 10⁻⁶ cm/sec) even under pH gradient conditions [2]. This stark contrast in transport mechanisms has direct implications for absorption, bioavailability, and drug-drug interaction liability, as co-administration of P-gp inhibitors (e.g., verapamil, itraconazole) can markedly increase fexofenadine plasma exposure [3].

Drug transport P-glycoprotein Caco-2 permeability

Clinical Pharmacodynamic Potency: Histamine-Induced Wheal and Flare Suppression by Fexofenadine 120 mg and 180 mg Relative to Cetirizine, Levocetirizine, Loratadine, and Desloratadine

A randomized, double-blind, placebo-controlled trial compared the effect of 5-day treatment with recommended doses of cetirizine (10 mg), desloratadine (5 mg), fexofenadine (120 mg and 180 mg), levocetirizine (5 mg), and loratadine (10 mg) on histamine-induced skin reaction using laser Doppler flowmetry [1]. The drugs were ranked according to the volume of reduction in histamine-induced skin reaction (largest to smallest): levocetirizine > cetirizine > fexofenadine 180 mg = fexofenadine 120 mg > loratadine = desloratadine [2]. Following treatment cessation, the antihistamine effect subsided after 24 hours for loratadine and desloratadine, after two days for both doses of fexofenadine, and after 3–4 days for cetirizine and levocetirizine, indicating an intermediate duration of action for fexofenadine [3].

Pharmacodynamics Skin prick test Histamine antagonism

Clinical Efficacy in Allergic Rhinitis: Fexofenadine Demonstrates Comparable Symptom Reduction to Loratadine and Cetirizine with Superior Quality-of-Life Improvement Over Loratadine

Clinical trials of ≤2 weeks' duration have demonstrated that fexofenadine 60 mg twice daily and 120 mg once daily are as effective as loratadine 10 mg once daily in the overall reduction of seasonal allergic rhinitis symptoms, and fexofenadine 120 mg once daily is as effective as cetirizine 10 mg once daily [1]. Notably, fexofenadine produced greater improvements in quality of life than loratadine to an extent considered clinically meaningful [2]. Comparative data from multiple studies confirm that fexofenadine is as effective as loratadine or cetirizine in treating seasonal allergic rhinitis, with the combination of fexofenadine plus pseudoephedrine offering additional benefit for patients with excessive nasal congestion [3].

Allergic rhinitis Clinical efficacy Quality of life

Brain Penetration and Sedation Liability: Fexofenadine Exhibits Negative Brain H1 Receptor Occupancy Compared to Cetirizine and Loratadine

Positron emission tomography (PET) studies measuring brain H1 receptor occupancy (H1RO) provide a direct quantitative comparison of central nervous system penetration. Fexofenadine demonstrates a negative brain H1 receptor occupancy of -8.0%, indicating no appreciable displacement of radioligand and thus minimal CNS penetration [1]. In contrast, cetirizine exhibits 26.0% brain H1RO, levocetirizine 8.1%, and loratadine 11.7% [2]. This lack of brain penetration is a direct consequence of fexofenadine's zwitterionic structure and high P-gp substrate affinity, which actively effluxes the compound at the blood-brain barrier, translating to a placebo-like adverse event profile and absence of sedation even at supratherapeutic doses up to 240 mg/day [3].

CNS penetration Sedation H1 receptor occupancy

Recommended Research and Industrial Applications for Fexofenadine Hydrochloride (CAS 138452-21-8) Based on Quantitative Comparative Evidence


Cardiac Safety Pharmacology Studies: Use as a Non-Cardiotoxic H1 Antagonist Comparator

Given its demonstrated lack of hERG K⁺ channel blockade and absence of QT prolongation in both cloned channel assays and the guinea pig isolated heart model [1], fexofenadine hydrochloride is ideally suited as a negative control or comparator in cardiac safety pharmacology studies. Researchers investigating the cardiotoxic potential of novel chemical entities or other antihistamines can employ fexofenadine to establish a baseline of minimal cardiovascular perturbation, leveraging its >1000-fold reduced hERG blocking activity relative to terfenadine.

Drug Transporter Interaction Assays: A Model P-gp Substrate for Studying Efflux-Mediated Pharmacokinetics

Fexofenadine's exceptionally high efflux ratio of 37 in Caco-2 monolayers—the highest among 11 tested antihistamines—establishes it as a robust probe substrate for investigating P-glycoprotein function and drug-drug interactions [2]. Its negligible passive permeability (0.1 × 10⁻⁶ cm/sec) further enhances its utility as a sensitive indicator of P-gp modulation. Laboratories conducting transporter inhibition studies, bioequivalence evaluations, or formulation development aimed at overcoming efflux-limited absorption can utilize fexofenadine as a validated benchmark compound [3].

Neuroscience and Behavioral Pharmacology: A Peripherally Restricted H1 Antagonist for CNS Exclusion Studies

The negative brain H1 receptor occupancy (-8.0%) measured by PET imaging confirms that fexofenadine does not appreciably cross the blood-brain barrier [4]. This property makes it an essential tool for dissociating peripheral histamine-mediated effects from central nervous system actions. Researchers can use fexofenadine as a control to validate that observed behavioral or physiological outcomes are not confounded by central H1 receptor antagonism, or as a comparator when assessing the sedative liability of other antihistamines [5].

Analytical Method Development and Quality Control: Reference Standard with Defined Impurity and Polymorph Profiles

The British Pharmacopoeia 2025 monograph for fexofenadine hydrochloride specifies a defined impurity B limit of ≤0.1% and acknowledges the compound's polymorphism (5.9) [6]. Validated HPLC methods have been established for the simultaneous determination of fexofenadine and its related impurities A and B, with baseline separation achieved within 25 minutes [7]. These standardized analytical parameters support the use of fexofenadine hydrochloride as a reference standard in pharmaceutical quality control, stability-indicating method validation, and impurity profiling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fexofenadine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.